N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide
Description
N-(2-Methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a methoxy group at the ortho position and a nitro group at the para position of the phenyl ring (relative to the amide bond). Its molecular formula is C₁₅H₁₂N₂O₆, with an average molecular mass of 316.269 g/mol .
Properties
Molecular Formula |
C15H12N2O6 |
|---|---|
Molecular Weight |
316.26 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H12N2O6/c1-21-12-5-3-10(17(19)20)7-11(12)16-15(18)9-2-4-13-14(6-9)23-8-22-13/h2-7H,8H2,1H3,(H,16,18) |
InChI Key |
LFOWBKGWFWWTCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the nitration of 2-methoxyphenyl compounds followed by the formation of the benzodioxole ring. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives and amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzodioxole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Positional Isomers and Nitro-Substituted Analogs
The positional isomer N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide () shares the same benzodioxole carboxamide core but differs in the nitro group placement (para vs. meta position). This subtle structural variation can significantly alter electronic properties, solubility, and binding affinities. For example:
Thiazole and Triazole Derivatives
Compounds incorporating heterocyclic moieties, such as thiazoles or triazoles, demonstrate diverse biological activities:
- Thiazole Derivatives : N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl]-1,3-benzodioxole-5-carboxamide (4cb, ) is synthesized via catalyst-free Hantzsch cyclization with 90–95% yields. These derivatives are often isolated as amorphous solids, with structural confirmation via FTIR, NMR, and HR-MS .
- The triazole ring introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets .
Psychoactive and Cooling Agents
Modifications to the benzodioxole carboxamide scaffold can lead to compounds with specialized applications:
- Opioid Analogs: N-[2-(Dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide (3,4-Methylenedioxy-U-47700, ) is a potent opioid receptor agonist. Its methylenedioxy group replaces halogen atoms in U-47700, demonstrating how substituent changes can pivot a compound’s pharmacological profile .
- Cooling Agents : N-(1-Isopropyl-1,2-dimethylpropyl)-1,3-benzodioxole-5-carboxamide () exhibits 2.2 times the cooling intensity of menthol. The bulky alkyl substituent enhances its interaction with TRPM8 receptors, highlighting the role of lipophilic groups in sensory applications .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-methoxy-5-nitrophenyl)-1,3-benzodioxole-5-carboxamide (CAS Number: 349114-22-3) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12N2O6
- Molecular Weight : 316.2656 g/mol
- Structure : The compound features a benzodioxole core, which is known for various biological activities.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression. In vitro studies show that it exhibits significant COX-2 inhibitory activity, with an IC50 value indicating effective inhibition compared to standard drugs like celecoxib .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in various cancer cell lines by promoting mitochondrial depolarization and disrupting the cell cycle .
Anticancer Activity
This compound has demonstrated promising anticancer properties:
- Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that the compound effectively reduces cell viability and induces apoptosis. The mechanism involves the activation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Effects
The compound's ability to inhibit COX-2 suggests potential anti-inflammatory effects:
| Activity Type | IC50 Value (µM) | Comparison Drug |
|---|---|---|
| COX-2 Inhibition | 0.39 ± 0.08 | Celecoxib (0.41) |
This indicates that this compound is comparable to established anti-inflammatory agents .
Antioxidant Properties
Preliminary studies suggest that this compound may exhibit antioxidant activity, which could further enhance its therapeutic potential by protecting cells from oxidative stress .
Case Studies and Research Findings
-
Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effects of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations ranging from 2 to 8 µM, with accompanying signs of apoptosis.
-
COX Inhibition Study :
- Objective : To assess the inhibitory effect on COX enzymes.
- Findings : The compound showed a strong inhibitory effect on COX-2 with an IC50 value of 0.39 µM, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
